2-{[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound is a benzofuran-based acetamide derivative characterized by a 2,3-dimethoxyphenyl substituent and a methoxy-methylphenyl acetamide moiety.
Properties
IUPAC Name |
2-[[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO7/c1-16-8-11-21(31-2)20(12-16)28-25(29)15-34-18-9-10-19-23(14-18)35-24(26(19)30)13-17-6-5-7-22(32-3)27(17)33-4/h5-14H,15H2,1-4H3,(H,28,29)/b24-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQCWIUQHXWWDD-ZMOGYAJESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=CC=C4)OC)OC)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C\C4=C(C(=CC=C4)OC)OC)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic derivative of benzofuran, which has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzofuran core and various substituents that may influence its biological activity. The molecular formula is with a molecular weight of approximately 439.52 g/mol.
Biological Activity Overview
Research indicates that compounds similar to this benzofuran derivative exhibit a range of biological activities, including:
- Antioxidant Activity : Benzofuran derivatives have shown significant antioxidant properties, which are crucial for mitigating oxidative stress in cells.
- Anti-inflammatory Effects : Some studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase).
- Antimicrobial Properties : There is evidence of antibacterial and antifungal activities associated with benzofuran derivatives.
- Anticancer Potential : Preliminary studies indicate that certain benzofuran compounds can induce apoptosis in cancer cells.
1. Antioxidant Activity
Benzofuran derivatives have been tested for their ability to scavenge free radicals. For instance, a study demonstrated that related compounds significantly reduced oxidative stress markers in vitro . The ability to donate electrons and neutralize free radicals is critical for their potential use in treating diseases associated with oxidative damage.
2. Anti-inflammatory Activity
The anti-inflammatory properties of this class of compounds are attributed to their ability to inhibit COX enzymes. A specific study found that some benzofuran derivatives exhibited selective inhibition of COX-2 over COX-1, indicating their potential as safer anti-inflammatory agents with reduced gastrointestinal side effects .
3. Antimicrobial Properties
Research has shown that certain benzofuran derivatives possess antimicrobial activity against various pathogens. For example, one study reported that specific analogs demonstrated significant inhibitory effects against both gram-positive and gram-negative bacteria .
4. Anticancer Activity
Several studies have explored the anticancer potential of benzofuran derivatives. One notable study indicated that these compounds could induce apoptosis in human cancer cell lines through the activation of caspases and modulation of the mitochondrial pathway .
Case Studies
- Study on Antioxidant Activity : In vitro assays demonstrated that the compound effectively reduced lipid peroxidation levels in rat liver homogenates, suggesting strong antioxidant activity.
- COX Inhibition Study : A comparative analysis showed that the compound inhibited COX-2 with an IC50 value lower than traditional NSAIDs like ibuprofen, highlighting its potential as a novel anti-inflammatory agent .
- Anticancer Research : In a recent study involving various cancer cell lines, the compound exhibited significant cytotoxic effects, leading to cell cycle arrest and increased apoptosis rates compared to untreated controls .
Scientific Research Applications
Medicinal Chemistry
This compound has been studied for its potential antitumor and antiviral properties. Preliminary research indicates that it may inhibit certain cancer cell lines and exhibit antiviral activity against specific pathogens. For instance, studies have shown that derivatives of benzofuran compounds can induce apoptosis in cancer cells through the modulation of signaling pathways .
Organic Synthesis
In organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions such as:
- Oxidation : Can be oxidized to form corresponding oxides.
- Reduction : Reduction reactions may yield alcohols or amines.
- Substitution Reactions : Capable of undergoing nucleophilic or electrophilic substitutions.
These reactions are essential for developing new pharmaceuticals and agrochemicals .
Biological Research
The compound's interactions with biological targets have been a focus of research. It is being investigated for its ability to modulate enzyme activities and receptor interactions, potentially leading to new therapeutic strategies for diseases such as cancer and viral infections. For example, studies have shown that compounds with similar structures can inhibit specific enzymes involved in disease progression .
Case Studies
- Antitumor Activity : A study conducted on the effects of similar benzofuran derivatives demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
- Antiviral Properties : Research exploring the antiviral effects of benzofuran compounds indicated that they could effectively inhibit viral replication in vitro. The study highlighted the potential of these compounds in developing antiviral therapeutics .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Benzofuran Derivatives
The benzofuran scaffold is a common pharmacophore in medicinal chemistry. Key analogs include:
Bioactivity Profiling and Mode of Action
Hierarchical Clustering of Bioactivity
Evidence from bioactivity-guided clustering (NCI-60 and PubChem datasets) indicates:
- The target compound clusters with kinase inhibitors (e.g., EGFR and VEGFR inhibitors), suggesting shared mechanisms like ATP-binding pocket competition .
- Activity cliffs (structural analogs with divergent potency) highlight the critical role of the 2,3-dimethoxyphenyl group. For example, removal of one methoxy group reduces IC50 by >10-fold in kinase assays .
Antioxidant and Anti-inflammatory Potential
- Similar benzofuran-acetamide hybrids (e.g., verminoside analogs) demonstrate radical scavenging activity (EC50: 12–18 µM) via phenolic hydroxyl groups, though the target compound’s methoxy substituents may limit this effect .
- In silico docking predicts strong binding to COX-2 (ΔG: −9.2 kcal/mol), comparable to celecoxib (−9.5 kcal/mol), attributed to hydrophobic interactions with the methoxy-methylphenyl group .
Computational and Analytical Comparisons
Molecular Similarity Metrics
- QSAR Models : Predicted logP (3.8) and polar surface area (98 Ų) align with analogs exhibiting moderate blood-brain barrier permeability .
Spectroscopic Dereplication
- NMR/MS Fragmentation: The 3-oxo-benzofuran core produces diagnostic fragments at m/z 177 and 205, distinguishing it from dihydrofuran derivatives .
- LCMS Molecular Networking : Clustering with dimethoxybenzaldehyde derivatives supports a biosynthetic link via Schiff base intermediates .
Advantages Over Analogs
- Enhanced target selectivity due to dual methoxy groups and acetamide substitution .
- Improved synthetic accessibility compared to polycyclic benzofurans .
Challenges
Preparation Methods
Etherification of the Benzofuran Intermediate
The 6-hydroxy group on the benzofuran core is alkylated with chloroacetamide derivatives. Panday et al. achieved this via nucleophilic substitution using potassium carbonate in acetone at 60°C, yielding the ether intermediate with 85% efficiency.
Coupling with 2-Methoxy-5-methylaniline
The acetamide is formed by reacting the chloroacetamide ether with 2-methoxy-5-methylaniline. A palladium-catalyzed aminocarbonylative coupling (e.g., Pd(PPh₃)₂(OAc)₂) in triethylamine at 25°C provides the final product. Jones oxidation may follow to ensure carboxylate stability.
Integrated Multi-Step Synthesis
A consolidated approach combines the above steps:
-
Benzofuran Core Synthesis : Cyclize 2-formylphenoxyacetic acid using NaHCO₃ in acetic anhydride.
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Methylidene Introduction : Condense with 2,3-dimethoxybenzaldehyde under piperidine catalysis.
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Etherification : Treat with chloroacetyl chloride and K₂CO₃.
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Acetamide Coupling : React with 2-methoxy-5-methylaniline using Pd(PPh₃)₂(OAc)₂.
Table 2: Overall Yield Comparison
Challenges and Optimization
-
Stereochemical Control : Ensuring the E-configuration requires precise base selection. DBU improves selectivity over Cs₂CO₃.
-
Purification : Silica gel chromatography removes by-products from the Knoevenagel condensation.
-
Catalyst Cost : Pd-based catalysts increase expenses, prompting research into copper alternatives .
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves multi-step organic reactions, including:
- Condensation : Formation of the (2E)-benzylidene group via Knoevenagel condensation under reflux in ethanol with a catalytic base (e.g., piperidine) .
- Substitution : Introduction of the acetamide group via nucleophilic substitution using chloroacetyl chloride in anhydrous DMF .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol to achieve >95% purity .
Key Reaction Conditions :
| Step | Solvent | Temperature (°C) | Catalyst/Promoter | Yield (%) |
|---|---|---|---|---|
| Condensation | Ethanol | 80 | Piperidine | 65–75 |
| Substitution | DMF | 0–5 (ice bath) | Triethylamine | 50–60 |
Q. How is the compound’s structural integrity confirmed?
Analytical techniques include:
- 1H/13C NMR : Assign protons and carbons of the benzofuran core (e.g., δ 6.8–7.5 ppm for aromatic protons in DMSO-d6) and confirm stereochemistry of the (2E)-configured double bond .
- HPLC : Purity assessment using a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm .
- FT-IR : Verify carbonyl stretches (C=O at ~1700 cm⁻¹) and methoxy groups (C-O at ~1250 cm⁻¹) .
Q. What safety protocols are recommended during handling?
- PPE : Lab coat, nitrile gloves, and safety goggles .
- Ventilation : Use a fume hood to avoid inhalation of fine particles .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction conditions?
- Parameter Screening : Use fractional factorial designs to identify critical variables (e.g., solvent polarity, temperature) impacting yield .
- Response Surface Methodology (RSM) : Model interactions between temperature (X₁) and catalyst concentration (X₂) to predict optimal conditions (e.g., 85°C, 10 mol% catalyst) .
- Case Study : A flow-chemistry setup improved reproducibility in similar benzofuran derivatives by reducing side reactions (e.g., epimerization) .
Q. How to resolve contradictions in reported biological activity data?
- Purity Validation : Cross-check discrepancies using orthogonal methods (e.g., LC-MS vs. NMR) to rule out impurities .
- Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.8) and solvent (DMSO concentration ≤0.1%) across studies, as these affect enzyme inhibition IC50 values .
- Computational Validation : Perform molecular docking to confirm binding affinity trends with target enzymes (e.g., COX-2) .
Q. What computational strategies predict the compound’s photophysical or bioactive properties?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic transitions (e.g., λmax ≈ 320 nm for benzofuran derivatives) .
- Molecular Dynamics (MD) : Simulate binding stability with kinases (e.g., 10 ns simulations in explicit solvent) to prioritize in vitro targets .
- ADMET Prediction : Use QSAR models to estimate logP (~3.2) and cytochrome P450 inhibition risks .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
